molecular formula C19H19N3O5 B12176418 Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B12176418
M. Wt: 369.4 g/mol
InChI Key: MWZCZJKDEXWHOL-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and an ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an appropriate aldehyde and a β-keto ester in the presence of a base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and an ester.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where halogenation or nitration can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.

    Receptor Modulation: By interacting with receptors, it can modulate their activity, leading to various biological effects.

    Pathway Interference: The compound can interfere with specific biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-triazole-5-carboxylate: This compound has a triazole ring instead of an oxadiazole ring.

    Ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]-1,2,4-thiadiazole-5-carboxylate: This compound has a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H19N3O5

Molecular Weight

369.4 g/mol

IUPAC Name

ethyl 3-[1-(3-methoxyphenyl)-4,6-dimethyl-2-oxopyridin-3-yl]-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C19H19N3O5/c1-5-26-19(24)17-20-16(21-27-17)15-11(2)9-12(3)22(18(15)23)13-7-6-8-14(10-13)25-4/h6-10H,5H2,1-4H3

InChI Key

MWZCZJKDEXWHOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=C(C=C(N(C2=O)C3=CC(=CC=C3)OC)C)C

Origin of Product

United States

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